molecular formula C8H7N7 B045894 2,4-Diamino-6-azidoquinazoline CAS No. 113494-57-8

2,4-Diamino-6-azidoquinazoline

Cat. No. B045894
M. Wt: 201.19 g/mol
InChI Key: DGWQDPLZGIMZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-azidoquinazoline is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of quinazoline derivatives and has been extensively studied for its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of 2,4-Diamino-6-azidoquinazoline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and repair. This compound has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

2,4-Diamino-6-azidoquinazoline has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit the activity of DNA polymerase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Diamino-6-azidoquinazoline in lab experiments is its ability to act as a fluorescent probe for the detection of DNA damage. Additionally, this compound has been shown to have potential applications in cancer therapy and the development of new drugs. However, the synthesis of this compound is a complex process that requires careful temperature control and anhydrous conditions. Additionally, this compound is highly reactive and can be explosive if not handled properly.

Future Directions

There are several future directions for the study of 2,4-Diamino-6-azidoquinazoline. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound and its potential applications in cancer therapy. Additionally, the use of 2,4-Diamino-6-azidoquinazoline as a fluorescent probe for the detection of DNA damage could be further explored. Finally, the synthesis of this compound could be optimized to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 2,4-Diamino-6-azidoquinazoline is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 2,4-Diaminoquinazoline with sodium azide in the presence of a catalyst. The reaction takes place in anhydrous conditions and requires careful temperature control. Other methods for the synthesis of 2,4-Diamino-6-azidoquinazoline include the use of different azides and quinazoline derivatives.

Scientific Research Applications

2,4-Diamino-6-azidoquinazoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of DNA damage. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, 2,4-Diamino-6-azidoquinazoline has been studied for its potential use in the development of new drugs for the treatment of various diseases.

properties

CAS RN

113494-57-8

Product Name

2,4-Diamino-6-azidoquinazoline

Molecular Formula

C8H7N7

Molecular Weight

201.19 g/mol

IUPAC Name

6-azidoquinazoline-2,4-diamine

InChI

InChI=1S/C8H7N7/c9-7-5-3-4(14-15-11)1-2-6(5)12-8(10)13-7/h1-3H,(H4,9,10,12,13)

InChI Key

DGWQDPLZGIMZQD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N

Other CAS RN

113494-57-8

synonyms

2,4-AZQ
2,4-diamino-6-azidoquinazoline

Origin of Product

United States

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